molecular formula C12H16BrN B13544191 2-(3-Bromo-5-methylphenyl)piperidine

2-(3-Bromo-5-methylphenyl)piperidine

Cat. No.: B13544191
M. Wt: 254.17 g/mol
InChI Key: OBENUHHSOOGRCG-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-methylphenyl)piperidine is a chemical compound with the molecular formula C12H16BrN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-methylphenyl)piperidine typically involves the bromination of 3-methylphenylpiperidine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 3-methylphenylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-methylphenyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include various substituted piperidines depending on the nucleophile used.

    Oxidation: Products include ketones or aldehydes derived from the original compound.

    Reduction: Products include amines or other reduced forms of the compound.

Scientific Research Applications

2-(3-Bromo-5-methylphenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-methylphenyl)piperidine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-5-methylphenylsulfonyl)piperidine
  • 3-Bromo-5-methylphenylpiperidine
  • 2-(3-Bromo-5-methylphenyl)pyridine

Uniqueness

2-(3-Bromo-5-methylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a methyl group on the phenyl ring, along with the piperidine moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

2-(3-bromo-5-methylphenyl)piperidine

InChI

InChI=1S/C12H16BrN/c1-9-6-10(8-11(13)7-9)12-4-2-3-5-14-12/h6-8,12,14H,2-5H2,1H3

InChI Key

OBENUHHSOOGRCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C2CCCCN2

Origin of Product

United States

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